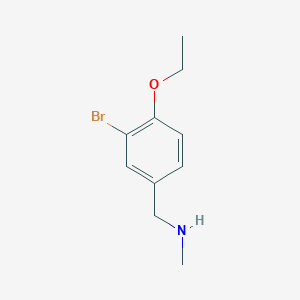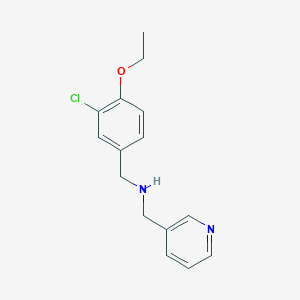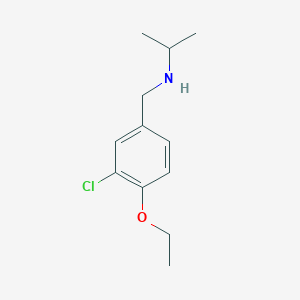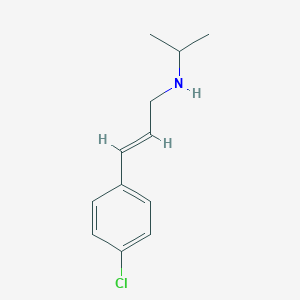![molecular formula C13H22N2O2 B275943 2-[4-({[2-(Dimethylamino)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B275943.png)
2-[4-({[2-(Dimethylamino)ethyl]amino}methyl)phenoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-({[2-(Dimethylamino)ethyl]amino}methyl)phenoxy]ethanol, commonly known as DMEMPE, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
DMEMPE has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. DMEMPE has also been used in the development of new materials, such as polymers and coatings, due to its ability to modify surface properties.
Mécanisme D'action
DMEMPE exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of several kinases involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
DMEMPE has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. DMEMPE has also been found to have antiviral activity against several viruses, including the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
DMEMPE has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it is important to note that DMEMPE can interact with other compounds in the body, which may affect its activity and efficacy in certain experiments.
Orientations Futures
There are several future directions for DMEMPE research. One potential area of investigation is the development of new drugs based on DMEMPE's anti-inflammatory, anti-cancer, and anti-viral properties. DMEMPE may also have potential applications in the development of new materials, such as coatings and polymers. Additionally, further research is needed to fully understand DMEMPE's mechanism of action and its interactions with other compounds in the body.
Méthodes De Synthèse
DMEMPE can be synthesized using a simple reaction between 2-chloroethyl ether and 4-(2-aminoethyl)morpholine. This reaction results in the formation of 2-[4-(2-chloroethoxy)phenyl]morpholine, which is subsequently reacted with 2-dimethylaminoethylamine to produce DMEMPE.
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
2-[4-[[2-(dimethylamino)ethylamino]methyl]phenoxy]ethanol |
InChI |
InChI=1S/C13H22N2O2/c1-15(2)8-7-14-11-12-3-5-13(6-4-12)17-10-9-16/h3-6,14,16H,7-11H2,1-2H3 |
Clé InChI |
BQDDZHABBDFPNL-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CC=C(C=C1)OCCO |
SMILES canonique |
CN(C)CCNCC1=CC=C(C=C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275867.png)


![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)


![1-{4-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]phenyl}ethanol](/img/structure/B275876.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B275877.png)

![2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B275880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275883.png)